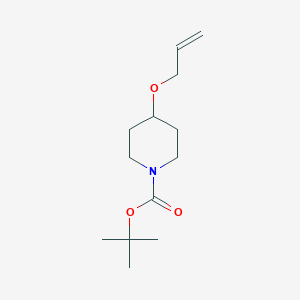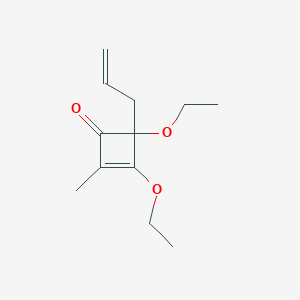![molecular formula C8H5NO2 B063668 Furo[3,2-c]pyridine-4-carbaldehyde CAS No. 193750-94-6](/img/structure/B63668.png)
Furo[3,2-c]pyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[3,2-c]pyridine-4-carbaldehyde is a heterocyclic compound that has received significant attention in scientific research due to its unique properties. This compound has a fused pyridine and furan ring system, which makes it a valuable building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of furo[3,2-c]pyridine-4-carbaldehyde is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to have antitumor and antiviral activities. It has also been shown to have antibacterial and antifungal activities. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using furo[3,2-c]pyridine-4-carbaldehyde in lab experiments include its ease of synthesis, its unique properties, and its versatility as a building block for the synthesis of various organic compounds. However, the limitations of using this compound include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are many future directions for the use of furo[3,2-c]pyridine-4-carbaldehyde in scientific research. Some of these directions include the development of new synthetic methods for the preparation of this compound, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action. Additionally, this compound could be used as a fluorescent probe for the detection of other biomolecules or as a ligand for the development of new coordination complexes. Overall, the unique properties of this compound make it a valuable compound for scientific research, and its potential applications are vast and varied.
Métodos De Síntesis
The synthesis of furo[3,2-c]pyridine-4-carbaldehyde can be achieved through a variety of methods. One of the most common methods involves the reaction of 2-cyano-3-(dimethylamino)acrylonitrile with 2-aminopyridine in the presence of a catalytic amount of trifluoroacetic acid. This reaction leads to the formation of this compound in good yields.
Aplicaciones Científicas De Investigación
Furo[3,2-c]pyridine-4-carbaldehyde has been widely used in scientific research due to its unique properties. This compound has been used as a building block for the synthesis of various organic compounds such as pyridines, pyrimidines, and quinolines. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions.
Propiedades
| 193750-94-6 | |
Fórmula molecular |
C8H5NO2 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
furo[3,2-c]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H5NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h1-5H |
Clave InChI |
XQSYNBSZCZZVFM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1OC=C2)C=O |
SMILES canónico |
C1=CN=C(C2=C1OC=C2)C=O |
Sinónimos |
Furo[3,2-c]pyridine-4-carboxaldehyde (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)
![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)


![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)

![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)
![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)



![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)


